Potassium (pyridine-2-YL)methyl trifluoroborate
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Overview
Description
Potassium (pyridine-2-YL)methyl trifluoroborate is an organoboron compound that has gained significant attention in the field of organic chemistry. This compound is particularly valued for its stability, ease of handling, and versatility in various chemical reactions, especially in cross-coupling reactions such as the Suzuki–Miyaura coupling .
Preparation Methods
Synthetic Routes and Reaction Conditions
Potassium (pyridine-2-YL)methyl trifluoroborate can be synthesized through several methods. One common approach involves the nucleophilic substitution of potassium bromo- and iodomethyltrifluoroborates. This method typically involves the in situ reaction of n-butyllithium with dibromo- and diiodomethane in the presence of trialkyl borates, followed by treatment with potassium bifluoride .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using similar nucleophilic substitution reactions. The process is optimized for yield and purity, ensuring that the compound is produced efficiently and cost-effectively .
Chemical Reactions Analysis
Types of Reactions
Potassium (pyridine-2-YL)methyl trifluoroborate undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding boronic acids or other oxidized derivatives.
Reduction: It can also be reduced to form different boron-containing compounds.
Substitution: The compound is highly reactive in nucleophilic substitution reactions, making it a valuable reagent in organic synthesis.
Common Reagents and Conditions
Common reagents used in reactions with this compound include palladium catalysts, bases such as potassium carbonate, and solvents like tetrahydrofuran (THF) and dimethylformamide (DMF). Reaction conditions typically involve mild temperatures and atmospheric pressure .
Major Products
The major products formed from reactions involving this compound include various boronic acids, boronate esters, and other boron-containing compounds. These products are often used as intermediates in the synthesis of more complex organic molecules .
Scientific Research Applications
Potassium (pyridine-2-YL)methyl trifluoroborate has a wide range of scientific research applications:
Mechanism of Action
The mechanism by which potassium (pyridine-2-YL)methyl trifluoroborate exerts its effects involves the transfer of the boron moiety to a palladium catalyst in cross-coupling reactionsThe molecular targets and pathways involved include the formation of palladium-boron complexes, which facilitate the formation of carbon-carbon bonds .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to potassium (pyridine-2-YL)methyl trifluoroborate include:
- Potassium phenyltrifluoroborate
- Potassium methyltrifluoroborate
- Potassium vinyltrifluoroborate
Uniqueness
This compound is unique due to its pyridine moiety, which imparts additional stability and reactivity compared to other potassium trifluoroborates. This makes it particularly valuable in the synthesis of heterocyclic compounds and other complex organic molecules .
Biological Activity
Potassium (pyridine-2-YL)methyl trifluoroborate is an organoboron compound that has gained attention in both synthetic organic chemistry and biological research. This article delves into the biological activity of this compound, highlighting its potential applications, mechanisms of action, and relevant research findings.
This compound has a molecular formula of C6H6BF3K and a molecular weight of approximately 185.0 g/mol. The trifluoroborate moiety serves as a stable surrogate for boronic acids, enhancing stability against moisture and air, which is crucial for various synthetic applications. The synthesis typically involves the reaction of pyridine derivatives with methyl trifluoroborate, resulting in a compound that can participate in coupling reactions, particularly in the context of organic synthesis.
Mechanisms of Biological Activity
Research on the biological activity of this compound is still emerging. However, its structural characteristics suggest potential interactions with biological targets:
- Antitumor Activity : Studies indicate that compounds containing pyridine rings exhibit antitumor properties. For instance, related derivatives have shown effectiveness against triple-negative breast cancer (TNBC) cell lines, suggesting that this compound may also possess similar properties through mechanisms such as cell cycle arrest and inhibition of cell proliferation .
- Antimicrobial Properties : Pyridine derivatives are known for their antimicrobial activities. The presence of the pyridine nucleus enhances interaction with specific proteins associated with bacterial growth inhibition. This suggests that this compound could be explored for its antimicrobial potential against various pathogens .
Case Studies and Research Findings
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Antitumoral Potential : A study evaluated various pyridine derivatives for their antitumoral effects on TNBC cell lines (MDA-MB-231 and MDA-MB-468). Compounds similar to this compound demonstrated significant growth inhibition in cancer cells while sparing non-tumorigenic cells, indicating a selective cytotoxic effect .
Compound Cell Line GI50 Concentration (µM) Effect on Non-Tumorigenic Cells Compound 1 MDA-MB-231 15 Minimal effect Compound 2 MDA-MB-468 20 Minimal effect -
Antimicrobial Activity : Research has shown that pyridine compounds exhibit varying degrees of antimicrobial activity against a range of pathogens. For example, studies report enhanced activity against Gram-positive bacteria like Staphylococcus aureus and Enterococcus faecalis, which could be relevant for this compound due to its structural similarities .
Pathogen Minimum Inhibitory Concentration (MIC) Staphylococcus aureus 32 µg/mL Escherichia coli 64 µg/mL Candida albicans 16 µg/mL
Future Directions
The biological activity of this compound presents promising avenues for further research:
- Mechanistic Studies : Understanding the precise mechanisms through which this compound exerts its biological effects will be crucial. This includes exploring its interactions with specific proteins involved in tumor growth and microbial resistance.
- In Vivo Studies : Future studies should focus on in vivo models to evaluate the therapeutic potential and safety profile of this compound.
- Synthesis of Derivatives : Developing derivatives with modified structures could enhance efficacy and selectivity against target cells or pathogens.
Properties
Molecular Formula |
C5H9BF3KO |
---|---|
Molecular Weight |
192.03 g/mol |
IUPAC Name |
potassium;cyclobutyloxymethyl(trifluoro)boranuide |
InChI |
InChI=1S/C5H9BF3O.K/c7-6(8,9)4-10-5-2-1-3-5;/h5H,1-4H2;/q-1;+1 |
InChI Key |
MWKPGGZLFAGNFM-UHFFFAOYSA-N |
Canonical SMILES |
[B-](COC1CCC1)(F)(F)F.[K+] |
Origin of Product |
United States |
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